molecular formula C18H16O5 B2808213 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 637751-42-9

7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2808213
CAS No.: 637751-42-9
M. Wt: 312.321
InChI Key: OGZUMKHYINRHTP-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is a chemical compound belonging to the chromone family.

Preparation Methods

The synthesis of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves several steps. One common method includes the reaction of 7-ethoxy-4H-chromen-4-one with 2-methoxyphenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding phenol and chromone derivatives.

Scientific Research Applications

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

7-Ethoxy-3-(2-methoxyphenoxy)-4H-chromen-4-one can be compared with other chromone derivatives:

    7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one: This compound has a similar structure but with a methyl group at the 2-position, which may alter its biological activity and chemical reactivity.

    7-Ethoxy-3-(2-hydroxyphenoxy)-4H-chromen-4-one: The presence of a hydroxy group instead of a methoxy group can significantly change the compound’s properties and applications.

    7-Ethoxy-3-(2-chlorophenoxy)-4H-chromen-4-one: The substitution of a chlorine atom can enhance the compound’s reactivity and potentially its biological activity.

Properties

IUPAC Name

7-ethoxy-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-12-8-9-13-16(10-12)22-11-17(18(13)19)23-15-7-5-4-6-14(15)20-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZUMKHYINRHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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